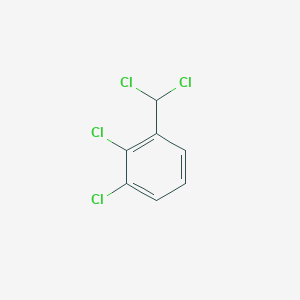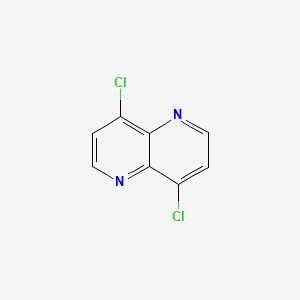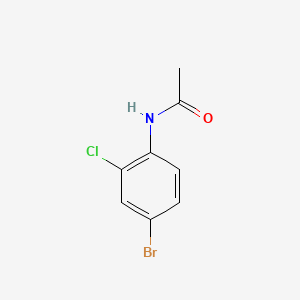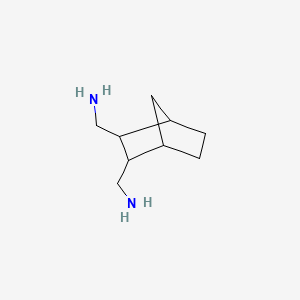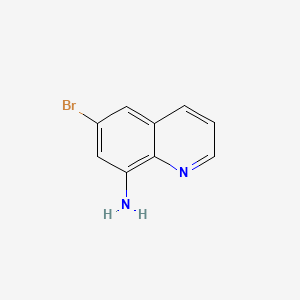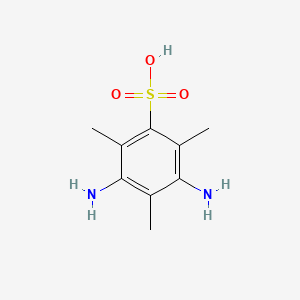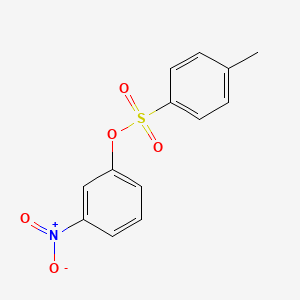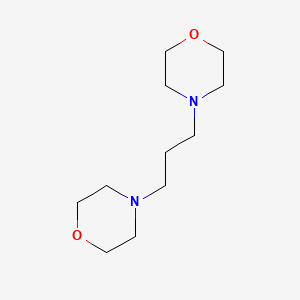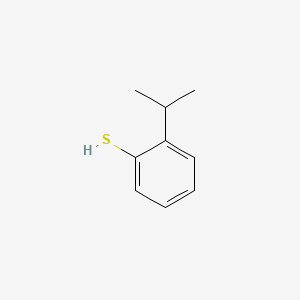
2-(2,3-Dihydro-1H-inden-1-yl)essigsäure
Übersicht
Beschreibung
“2-(2,3-dihydro-1H-inden-1-yl)acetic acid” is an organic compound . It is commonly a white solid . It is stable at room temperature but may decompose at high temperatures .
Synthesis Analysis
The synthesis of “2-(2,3-dihydro-1H-inden-1-yl)acetic acid” can be achieved through chemical synthesis methods . The specific synthesis pathway would require more detailed understanding of laboratory conditions and chemical steps .Molecular Structure Analysis
The molecular structure of “2-(2,3-dihydro-1H-inden-1-yl)acetic acid” is represented by the InChI code:1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14) . This indicates that the compound has a molecular weight of 191.23 . Physical And Chemical Properties Analysis
“2-(2,3-dihydro-1H-inden-1-yl)acetic acid” is a white solid . It is stable at room temperature but may decompose at high temperatures .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Studien
Die Verbindung wurde bei der Synthese von Haloaryl- und heterocyclischen markierten 2,3-Dihydro-1H-inden-1-on-Derivaten verwendet, die vielversprechende antibakterielle und antimykotische Eigenschaften gezeigt haben . Diese Derivate wurden gegen zwei grampositive Bakterien (Staphylococcus aureus und Bacillus subtilis), zwei gramnegative Bakterien (Escherichia coli und Proteus vulgaris) und zwei Pilzarten (Aspergillus niger und Candida albicans) getestet. Die meisten Verbindungen zeigten eine starke antibakterielle Wirkung mit breitem Wirkspektrum .
Antimikrobielle Studien
Weitere antimikrobielle Studien wurden an zwei 2,3-Dihydro-1H-inden-1-on-abgeleiteten fluorierten Chalkon-Motiven durchgeführt . Die synthetisierten Verbindungen wurden auf ihre in-vitro-antibakterielle und antimykotische Aktivität untersucht. Die antibakterielle Aktivität wurde gegen zwei gramnegative Bakterien, E. coli und P. vulgaris, sowie gegen zwei grampositive Bakterien, S. aureus und B. subtilis, getestet, und die antimykotische Aktivität wurde gegen A. niger und C. albicans bewertet.
Berechnungstechnische Studien
Rechnergestützte Studien wurden an der Verbindung durchgeführt, darunter eine detaillierte Strukturanalyse der optimierten molekularen Strukturen, Bindungslängen und Bindungswinkel . Die geometrischen Parameter, Grenzorbitale, globale Reaktivitätsparameter und MESP-Oberflächen wurden alle unter Verwendung desselben Basissatzes auf vollständig optimierten Geometrien berechnet .
Arzneimittelverabreichung
Nukleinsäuren, einschließlich Desoxyribonukleinsäure (DNA) und Ribonukleinsäure (RNA), besitzen einzigartige Eigenschaften wie die Fähigkeit zur molekularen Erkennung, Programmierbarkeit und einfache Synthese, was sie zu vielseitigen Werkzeugen im Biosensing und für die Genregulation, Arzneimittelverabreichung und gezielte Therapie macht .
Biosensorik
Nukleinsäuren wurden in Biosensoranwendungen aufgrund ihrer einzigartigen Eigenschaften wie der Fähigkeit zur molekularen Erkennung, Programmierbarkeit und einfachen Synthese eingesetzt .
Genregulation
Nukleinsäuren wurden zur Genregulation eingesetzt, da sie einzigartige Eigenschaften wie die Fähigkeit zur molekularen Erkennung, Programmierbarkeit und einfache Synthese besitzen .
Gezielte Therapie
Nukleinsäuren wurden für die gezielte Therapie eingesetzt, da sie einzigartige Eigenschaften wie die Fähigkeit zur molekularen Erkennung, Programmierbarkeit und einfache Synthese besitzen .
Biologische Studien und Biomarker-Entdeckung
Oligonukleotide (ODNs), kurze Nukleinsäuresequenzen, waren entscheidend für die Entschlüsselung komplexer biologischer Mechanismen . Sie wurden für biologische Studien und die Entdeckung von Biomarkern eingesetzt .
Safety and Hazards
Wirkmechanismus
Target of Action
2-(2,3-dihydro-1H-inden-1-yl)acetic acid, also known as 1-Indanylacetic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Indanylacetic acid may have multiple targets.
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . It’s possible that 1-Indanylacetic acid could affect similar pathways.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that the effects of 1-Indanylacetic acid could be wide-ranging and depend on the specific cellular context.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVZEPWRJJBXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315283 | |
| Record name | 1-Indanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38425-65-9 | |
| Record name | 1-Indanylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38425-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Indanacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Indanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was (R)-1-indanylacetic acid chosen as a model compound in the study by Gonnella et al.? []
A1: Gonnella et al. were investigating the application of the benzene sector and benzene chirality rules for predicting the sign of Cotton effects (CEs) in CD spectra. They specifically focused on perhydrobenzocycloalkenes and related compounds. (R)-1-Indanylacetic acid, being structurally similar to these compounds and possessing a chiral center, served as a suitable model. By synthesizing this compound and its enantiomer in an enantioenriched form, they could correlate the observed sign of the CE with the known absolute configuration. [] This approach allowed them to validate the applicability of these rules in predicting the absolute configuration of similar compounds based on their CD spectra.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



